Acide 4-amino-1H-imidazole-2-carboxylique

Vue d'ensemble

Description

4-Amino-1H-imidazole-2-carboxylic acid (AICA) is an organic compound with a wide range of applications in scientific research. It is a naturally occurring compound found in plants, fungi, and bacteria, and is a precursor to many important molecules in the body. AICA has been studied extensively for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Applications De Recherche Scientifique

Intermédiaire de synthèse organique

L'acide 4-amino-1H-imidazole-2-carboxylique peut être utilisé comme intermédiaire en synthèse organique . Il peut participer à diverses réactions de synthèse organique telles que l'oxydation, l'estérification et l'acylation .

Précurseur pour les catalyseurs d'acides aminés

Ce composé peut servir de précurseur pour les catalyseurs d'acides aminés . Ces catalyseurs peuvent être utilisés dans diverses réactions de synthèse organique .

Activités biologiques

Les dérivés du 1, 3-diazole, qui comprennent l'this compound, présentent un large éventail d'activités biologiques . Celles-ci comprennent des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, antiallergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .

Stabilisation des complexes hydroxo binucléaires

L'anion de l'acide 4-imidazolecarboxylique a été rapporté pour stabiliser les complexes hydroxo binucléaires de lanthanides trivalents dans la plage de pH 7-10 .

Potentiel antitumoral

Certains dérivés de l'this compound ont été évalués pour leur potentiel antitumoral par le test MTT sur deux lignées cellulaires cancéreuses différentes telles que C6 (gliome de rat) et HepG2 (humaine) .

Orientations Futures

The future directions of research on 4-Amino-1H-imidazole-2-carboxylic acid could involve further exploration of its synthesis, functionalization, physicochemical characteristics, and biological role. The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

Mécanisme D'action

Target of Action

Imidazole derivatives are known to be key components in functional molecules used in a variety of applications . For instance, the anion of 4-imidazolecarboxylic acid has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, depending on the functional groups present . For example, in some metal-organic frameworks (MOFs), imidazole carboxylate groups play a crucial role in the proton conduction process .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical processes .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

For example, the anion of 4-imidazolecarboxylic acid has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range 7-10 .

Analyse Biochimique

Biochemical Properties

Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific derivative and the biomolecules involved .

Cellular Effects

Imidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Imidazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Imidazole derivatives can interact with transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Imidazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

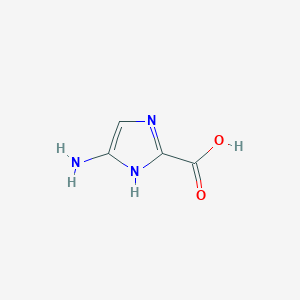

IUPAC Name |

5-amino-1H-imidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-2-1-6-3(7-2)4(8)9/h1H,5H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOFSMYXSBHWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622043 | |

| Record name | 5-Amino-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155815-92-2 | |

| Record name | 5-Amino-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.